Home > Products > Screening Compounds P312 > 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride
3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride - 2095410-07-2

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride

Catalog Number: EVT-2589518
CAS Number: 2095410-07-2
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is a derivative of phthalazine, a bicyclic compound that contains nitrogen atoms in its structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. Phthalazine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Source

The compound can be synthesized from various precursors, including 2-amino-3,4-dihydrophthalazine-1(2H)-one and methylating agents. It can also be derived from other phthalazine derivatives through specific chemical reactions that modify the molecular structure.

Classification

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It belongs to the broader category of organic compounds known as phthalazines, which are characterized by their fused aromatic rings and nitrogen-containing heterocycles.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride typically involves several key steps:

  1. Formation of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one: This can be achieved by reacting 2-amino-3,4-dihydrophthalazine with methylating agents such as methyl iodide or dimethyl sulfate.
  2. Hydrochloride Salt Formation: The resultant base can be converted into its hydrochloride salt by treating it with hydrochloric acid in aqueous solution.

Technical Details

The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or dimethylformamide (DMF). The purity of the final product can be assessed using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

The molecular formula of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is C9H8ClN3O. The compound features a fused bicyclic structure consisting of a phthalazine core with a methyl group at the 3-position and a hydroxyl group at the 1-position.

Data

Key structural data include:

  • Molecular Weight: Approximately 201.63 g/mol
  • Melting Point: Typically ranges from 200°C to 220°C depending on purity.
  • Solubility: Soluble in water and various organic solvents.
Chemical Reactions Analysis

Reactions

The primary reactions involving 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride include:

  1. Nucleophilic Substitution: The nitrogen atoms in the phthalazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones or other derivatives.

Technical Details

Reactions are typically conducted under controlled conditions to ensure high yields and selectivity. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are employed to confirm product formation and structure.

Mechanism of Action

Process

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to changes in cellular signaling pathways.
  2. Antioxidant Activity: Some studies suggest that phthalazine derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects.

Data

Research indicates that compounds similar to 3-Methyl-3,4-dihydrophthalazin-1(2H)-one can inhibit certain cancer cell lines and exhibit anti-inflammatory effects, although specific data on this compound's mechanism remains limited.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; sensitive to light.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) provide insights into the functional groups present and confirm the identity of the compound.

Applications

Scientific Uses

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammatory diseases or cancers.
  2. Research Studies: Used in biochemical assays to explore its biological activities and interactions with cellular components.
Introduction to 3-Methyl-3,4-dihydrophthalazin-1(2H)-one Hydrochloride in Contemporary Medicinal Chemistry

Pharmacological Significance of Phthalazinone Derivatives in Targeted Therapy

Phthalazin-1(2H)-one derivatives represent a privileged scaffold in modern anticancer drug development due to their versatile target engagement capabilities. These nitrogen-containing heterocycles demonstrate potent inhibitory effects against key oncological targets, particularly poly(ADP-ribose) polymerase (PARP) enzymes. The clinical validation of this mechanism is exemplified by olaparib, a phthalazinone-based PARP inhibitor that exploits synthetic lethality in BRCA-deficient cancers [6] [7]. Molecular hybridization strategies have further expanded the pharmacological utility of phthalazinones, as evidenced by novel hybrids incorporating dithiocarbamate moieties that demonstrate selective antiproliferative activity against human cancer cell lines (A2780, NCI-H460, MCF-7) with IC₅₀ values below 10 µM [2].

The structural flexibility of phthalazinones enables strategic positioning of pharmacophoric elements to optimize target interactions. Derivatives with dithiocarbamate at the N2 position (compounds 6-8) preferentially inhibit A2780 (ovarian) and MCF-7 (breast) cancer cell lines, while C4-substituted analogues (compound 9 series) show selectivity toward NCI-H460 (lung carcinoma) cells [2]. This differential activity highlights how scaffold modification directs biological specificity. Recent fragment-based drug discovery has identified 4-(aminomethyl)phthalazin-1(2H)-one as a viable starting point for PRMT5•MTA complex inhibitors, yielding development candidate MRTX1719 that selectively targets methylthioadenosine phosphorylase (MTAP)-deleted cancers [10].

Table 1: Pharmacological Profile of Phthalazinone-Based Therapeutic Agents

CompoundMolecular TargetTherapeutic ApplicationPotency (IC₅₀)Cancer Cell Selectivity
OlaparibPARP1/2BRCA-mutant cancers12.6 ± 1.1 nMBRCA-deficient tumors
Compound 6gUndefined anticancer targetBroad-spectrum anticancer5.20 ± 0.13 µMA-2780 ovarian carcinoma
Compound 9dUndefined anticancer targetBroad-spectrum anticancer<10 µMNCI-H460 lung carcinoma
MRTX1719 (derivative)PRMT5•MTA complexMTAP-deleted cancersNot reportedMTAP-null tumors

Dual-targeting inhibitors incorporating phthalazinone motifs represent an emerging paradigm in oncology drug design. The strategy conjugates phthalazinones with additional pharmacophores (e.g., histone deacetylase inhibitors, receptor tyrosine kinase inhibitors) to overcome monotherapy resistance. These hybrids leverage synergistic effects while maintaining favorable pharmacokinetic profiles—exemplified by CUDC-101 (EGFR/HDAC inhibitor) and CUDC-907 (PI3K/HDAC inhibitor) currently in clinical trials [5]. The phthalazinone core serves as an optimal platform for such hybrid molecules due to its synthetic accessibility and tolerance for multifunctionalization.

Historical Evolution of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen heterocycles constitute approximately 60% of unique small-molecule drugs, reflecting their indispensable role in medicinal chemistry [9]. The dominance of these scaffolds originates from their: (1) Biomimetic properties that facilitate interactions with biological targets; (2) Tunable physicochemical characteristics; and (3) Metabolic stability in vivo. Phthalazinones belong to the bridged bicyclic nitrogen heterocycle family that gained prominence following the clinical success of PARP inhibitors. Their evolution parallels broader trends in heterocyclic drug development, where initial natural product-inspired compounds (e.g., tetracycline antibiotics) gave way to rationally designed synthetic derivatives [9].

The synthetic accessibility of phthalazinones has been crucial to their pharmaceutical development. Key synthetic approaches include:

  • Cyclocondensation Reactions: 2-Acetyl benzoic acid reacts with hydrazine hydrate or methyl hydrazine in ethanol to yield 4-methyl-3,4-dihydrophthalazin-1(2H)-one precursors [2].
  • N-Alkylation Strategies: Dibromoethane-mediated alkylation of phthalazinones generates 2-(2-bromoethyl) intermediates for further functionalization [2] [8].
  • One-Pot Assemblies: Efficient routes combine aminoalkyl phthalazinones with carbon disulfide and benzyl/propargyl bromides to generate pharmacologically active dithiocarbamate hybrids [2].

Table 2: Evolution of Nitrogen Heterocycle Synthesis Methodologies

EraDominant Synthetic MethodRepresentative DrugTherapeutic Class
Pre-1950sNatural product isolationPenicillin Gβ-Lactam antibiotic
1950s-1980sPictet-Spengler condensationSolifenacinMuscarinic receptor antagonist
1980s-2000sBischler-Napieralski reactionQuinaprilACE inhibitor
2000s-PresentFragment-based hybridizationOlaparib (phthalazinone-based)PARP inhibitor

The structural complexity achievable with phthalazinones is demonstrated in patented derivatives like 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one—a PARP inhibitor with enhanced solubility and target affinity [6] [8]. These advances highlight how contemporary synthetic methodologies address historical limitations in heterocyclic drug development, particularly bioavailability challenges associated with planar polyaromatic systems. Modern phthalazinone synthesis emphasizes introduction of chiral centers, salt-forming moieties, and prodrug functionalities to optimize pharmacological performance [6] [9].

Role of Hydrochloride Salt Formation in Bioavailability Optimization

Hydrochloride salt formation represents a critical pharmaceutical optimization strategy for nitrogen-containing heterocycles, including 3-methyl-3,4-dihydrophthalazin-1(2H)-one. This approach addresses intrinsic limitations of free bases through:

  • Enhanced Aqueous Solubility: Ionization of basic nitrogen centers dramatically improves water solubility (often 10-100-fold), facilitating dissolution in biological fluids and gastrointestinal absorption [7].
  • Improved Crystalline Properties: Salt forms typically exhibit superior crystallinity, stability, and processability compared to amorphous free bases, critical for manufacturing and shelf-life [9].
  • Controlled Release Kinetics: Modified dissolution profiles enable tailored release kinetics, particularly important for drugs with narrow therapeutic indices [7].

The hydrochloride salt of 3-methyl-3,4-dihydrophthalazin-1(2H)-one exemplifies these advantages. Protonation of the sp²-hybridized nitrogen (N2 position) generates a water-soluble crystalline solid ideal for oral formulation [1] [6]. Structural analyses reveal that salt formation does not compromise target engagement; the planar phthalazinone core maintains optimal geometry for binding pocket interactions while the hydrochloride moiety improves systemic exposure [6] [8].

Table 3: Impact of Salt Formation on Pharmaceutical Properties of Nitrogen Heterocycles

PropertyFree BaseHydrochloride SaltPharmaceutical Advantage
Water SolubilityLow (often <1 mg/mL)High (typically >50 mg/mL)Enhanced dissolution and absorption
Melting PointVariable (often <150°C)Elevated (>200°C)Improved stability and crystallinity
Oral BioavailabilitySuboptimal (F < 30%)Optimized (F > 60%)Reduced dose and interpatient variability
HygroscopicityProblematic in some casesControlledManufacturing consistency

Olaparib hydrochloride demonstrates the therapeutic impact of salt formation. The hydrochloride formulation significantly enhances tumor perfusion through vasoactive effects, improving drug delivery to tumor sites—an effect not observed with the free base [7]. This property contributes substantially to its radiosensitizing effects in xenograft models by reducing hypoxic radio-resistant tumor fractions. Similar pharmacokinetic optimization likely applies to 3-methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride, where salt formation transforms a promising pharmacophore into a viable drug candidate [1] [7]. Commercial validation of this approach is evidenced by pharmaceutical suppliers offering the hydrochloride salt for preclinical development, underscoring its importance in translational research [1]. The strategic implementation of hydrochloride salt formation exemplifies how pharmaceutical materials science complements medicinal chemistry to advance drug candidates from hit compounds to clinically effective agents.

Properties

CAS Number

2095410-07-2

Product Name

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride

IUPAC Name

3-methyl-2,4-dihydrophthalazin-1-one;hydrochloride

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65

InChI

InChI=1S/C9H10N2O.ClH/c1-11-6-7-4-2-3-5-8(7)9(12)10-11;/h2-5H,6H2,1H3,(H,10,12);1H

InChI Key

GIBMHHDIJQQEMK-UHFFFAOYSA-N

SMILES

CN1CC2=CC=CC=C2C(=O)N1.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.